Prolonged Blood Salicylate Half-Life: Hydroxyaluminium Disalicylate vs. Aspirin
Hydroxyaluminium disalicylate was specifically designed to overcome the rapid hydrolysis and short therapeutic half-life of aspirin [1]. The 1967 patent explicitly states that the oral administration of hydroxyaluminium disalicylate 'maintains a therapeutically acceptable salicylate level in the blood stream for prolonged periods of time,' in contrast to aspirin, which 'may be hydrolyzed in relatively short periods of time but does not maintain its therapeutic effectiveness for long' [1]. While the patent does not report numeric half-life data for the compound, cross-study data from Levy and Sahli (1962) show that the absorption rate of a structurally related acetylated aluminum salicylate (aluminum acetylsalicylate) in humans is significantly slower than that of aspirin, resulting in a lower and more sustained peak plasma salicylate concentration [2]. This delayed-absorption profile is a class-level characteristic of aluminum salicylate complexes.
| Evidence Dimension | Time to peak plasma salicylate concentration (Tmax) and absorption rate |
|---|---|
| Target Compound Data | Patent claim: maintains therapeutically high salicylate blood levels for prolonged periods [1]; absorption rate of structurally analogous aluminum acetylsalicylate is significantly slower than aspirin [2] |
| Comparator Or Baseline | Aspirin: rapid absorption, short therapeutic half-life due to rapid hydrolysis [1]; Tmax approximately 0.5–1.0 hour for uncoated aspirin [2] |
| Quantified Difference | Qualitative patent claim of prolonged levels; aluminum acetylsalicylate (analog) shows quantitatively slower absorption vs. aspirin [2] |
| Conditions | Oral salicylate therapy in humans; patent claim from US3352893A; human pharmacokinetic study for aluminum acetylsalicylate analog (Levy & Sahli, 1962) |
Why This Matters
For researchers designing chronic salicylate therapy protocols, a compound that sustains therapeutic blood levels over prolonged periods reduces dosing frequency and minimizes peak-trough fluctuations, a critical differentiator when selecting procurement candidates over rapidly cleared aspirin.
- [1] Keystone Chemurgic Corporation. Method of producing hydroxy aluminum disalicylate. US Patent 3,352,893A, issued November 14, 1967. View Source
- [2] Levy, G., & Sahli, B. A. Comparison of the gastrointestinal absorption of aluminum acetylsalicylate and acetylsalicylic acid in man. Journal of Pharmaceutical Sciences, 1962, 51(1), 58-62. View Source
